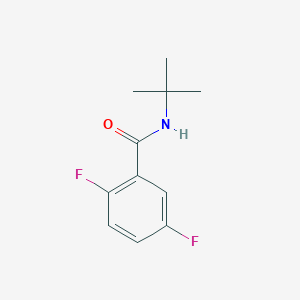

N-(tert-Butyl)-2,5-difluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

N-tert-butyl-2,5-difluorobenzamide |

InChI |

InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

GBXUNQWHLTWKOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butyl 2,5 Difluorobenzamide and Structural Analogues

Amidation Reactions for the Formation of the Amide Bond

The construction of the amide linkage between 2,5-difluorobenzoic acid and tert-butylamine (B42293) is the most direct approach to N-(tert-Butyl)-2,5-difluorobenzamide. This can be accomplished through the activation of the carboxylic acid or by employing coupling reagents to facilitate the reaction.

A common and effective method for forming amide bonds is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. In this strategy, 2,5-difluorobenzoic acid is first converted to the more reactive 2,5-difluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with tert-butylamine to yield this compound. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. prepchem.com

A representative reaction sequence is as follows:

Activation of Carboxylic Acid: 2,5-difluorobenzoic acid is reacted with thionyl chloride, often in an inert solvent, to produce 2,5-difluorobenzoyl chloride.

Amidation: The generated 2,5-difluorobenzoyl chloride is then treated with tert-butylamine in the presence of a base to form the final amide product.

This two-step process is a reliable and widely used method for the synthesis of various amides.

Peptide coupling reagents are extensively used in organic synthesis to facilitate the formation of amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are particularly effective. nih.gov

In this approach, the carboxylic acid (2,5-difluorobenzoic acid) reacts with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to generate an active ester. The active ester subsequently reacts with the amine (tert-butylamine) to furnish the desired amide, this compound. The use of HOBt is crucial as it suppresses side reactions and reduces the risk of racemization in chiral substrates. nih.gov

A pertinent example is the synthesis of tert-butyl 2-(4-chloro-2,5-difluorobenzamido)phenylcarbamate, a structural analogue of the target compound. In this synthesis, 4-chloro-2,5-difluorobenzoic acid was successfully coupled with an amine using EDCI and HOBt in the presence of a base, N,N-diisopropylethylamine (DIPEA), demonstrating the efficacy of this method for structurally similar fluorinated benzamides. researchgate.net

Table 1: Reagents for EDCI/HOBt Mediated Amide Coupling

| Reagent | Function |

| 2,5-difluorobenzoic acid | Carboxylic acid substrate |

| tert-butylamine | Amine substrate |

| EDCI | Carbodiimide coupling agent |

| HOBt | Additive to prevent side reactions |

| DIPEA | Base to neutralize acids |

Palladium-Catalyzed Functionalization and Cross-Coupling Approaches

Palladium catalysis has emerged as a powerful tool for the functionalization of C-H bonds, enabling the introduction of various substituents at positions that are otherwise difficult to access. For this compound, palladium-catalyzed ortho-acylation via C-H activation represents a sophisticated strategy for further derivatization.

The amide group in tertiary benzamides can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at the ortho position of the benzene (B151609) ring. nih.govnih.gov While this compound is a secondary amide, the principles of directed C-H activation are relevant to its N-alkylated analogues, which are tertiary amides. In these reactions, the palladium catalyst coordinates to the amide oxygen, leading to the selective activation of a proximal C-H bond. nih.govnih.gov

The ortho-acylation of tertiary benzamides has been achieved using various acyl sources, such as arylglyoxylic acids. nih.govnih.gov This reaction typically involves a palladium(II) catalyst and an oxidant. The process allows for the introduction of a new acyl group at the position ortho to the amide directing group. Given the presence of two fluorine atoms on the aromatic ring of this compound, the regioselectivity of such a transformation would be an important consideration, with electronic and steric factors influencing the site of C-H activation.

The mechanism of palladium-catalyzed C-H acylation of benzamides is complex and can proceed through different catalytic cycles. One proposed pathway involves a Pd(II)/Pd(IV) cycle. nih.gov In this cycle, the palladium(II) catalyst undergoes C-H activation to form a palladacycle intermediate. This is followed by oxidation to a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond of the acylated product, regenerating the Pd(II) catalyst. An alternative mechanism involving a Pd(II)/Pd(III) catalytic cycle has also been suggested. nih.gov

Formation of N-tert-Butyl Amide Linkages via Diverse Synthetic Routes

Beyond the direct amidation of 2,5-difluorobenzoic acid, other synthetic strategies can be employed to construct the N-tert-butyl amide moiety. These methods often start from different precursors and offer alternative pathways to the target molecule.

One such method is the Ritter reaction, which involves the reaction of a nitrile with a source of a stable carbocation, such as an alkene or a tertiary alcohol, in the presence of a strong acid. wikipedia.orgopenochem.org To synthesize this compound via this route, 2,5-difluorobenzonitrile (B1295057) would be reacted with a tert-butyl carbocation source, like isobutylene (B52900) or tert-butanol, under acidic conditions. The reaction proceeds through the formation of a nitrilium ion intermediate, which is subsequently hydrolyzed to the corresponding N-tert-butyl amide. wikipedia.orgopenochem.orglibretexts.org

Another innovative approach for the synthesis of N-tert-butyl amides utilizes tert-butyl nitrite (B80452) (TBN) as a source of the tert-butyl group. rsc.org This method involves the reaction of a nitrile with TBN and water under mild conditions to afford the N-tert-butyl amide. This transformation is notable for its mild reaction conditions, avoiding the need for strong acids or high temperatures. rsc.org

Table 2: Comparison of Synthetic Routes to N-tert-Butyl Amides

| Synthetic Route | Starting Materials | Key Reagents/Conditions |

| Direct Amidation | 2,5-difluorobenzoic acid, tert-butylamine | Acyl chloride formation or coupling agents (EDCI/HOBt) |

| Ritter Reaction | 2,5-difluorobenzonitrile, isobutylene/tert-butanol | Strong acid (e.g., H₂SO₄) |

| TBN Method | 2,5-difluorobenzonitrile, tert-butyl nitrite | Water, mild conditions |

Amidation via N-hydroxybenzimidamide Intermediates

Amidation reactions can proceed through various activated intermediates. One such pathway involves the use of hydroxylamine (B1172632) to form N-hydroxybenzimidamide intermediates from corresponding esters. A general procedure for a related synthesis involves dissolving hydroxylamine hydrochloride in water at 0 °C, followed by the addition of a base like sodium hydroxide (B78521) (NaOH). mdpi.com A solution of the parent ester (e.g., a methyl benzoate (B1203000) derivative) in a solvent such as 1,4-dioxane (B91453) is then added dropwise. mdpi.com The reaction is typically stirred at room temperature for several hours. mdpi.com This method generates an N-hydroxyamide, which represents a key intermediate that can be involved in subsequent transformations to achieve the final amide product.

Utilization of tert-Butyl Carbazate (B1233558) in Coupling Reactions

Tert-butyl carbazate is a versatile reagent in organic synthesis, often used to introduce a protected hydrazine (B178648) moiety. st-andrews.ac.uksigmaaldrich.com It can be coupled with carboxylic acids to form N-Boc-acylhydrazides. For instance, the synthesis of tert-Butyl 2-(2,6-difluoro-3-(hexyloxy)benzoyl)hydrazine-1-carboxylate has been documented. mdpi.com While this leads to a hydrazide derivative rather than a direct N-tert-butyl amide, such intermediates are valuable in medicinal chemistry. Furthermore, palladium-catalyzed cross-coupling reactions between tert-butyl carbazate and vinyl halides have been developed, providing a general method to access N-Boc-N-alkenylhydrazines, which are otherwise difficult to synthesize. researchgate.netnih.gov This highlights the utility of tert-butyl carbazate in forming C-N bonds under catalytic conditions, a strategy adaptable to various synthetic targets. researchgate.net

Introduction of the tert-Butyl Group through Tert-Butylamine Derivatives

The most direct method for installing the N-tert-butyl group is through the use of tert-butylamine or its derivatives in amidation reactions.

From Acid Chlorides : A common and straightforward approach involves converting the carboxylic acid (e.g., 2,5-difluorobenzoic acid) to its more reactive acid chloride, typically using thionyl chloride (SOCl₂). prepchem.com This activated intermediate is then reacted with tert-butylamine in a suitable solvent like diethyl ether. prepchem.com The reaction is often cooled initially and then stirred at room temperature to completion. prepchem.com A basic workup with aqueous sodium hydroxide is used to remove any unreacted acid chloride and byproduct HCl. prepchem.com

From Nitriles : An innovative, metal-free method utilizes tert-butyl nitrite (TBN) as a source of the tert-butyl group for the synthesis of N-tert-butyl amides directly from nitriles and water under mild conditions. rsc.org This approach avoids the need for pre-activation of a carboxylic acid and offers a practical alternative for constructing the target amide. rsc.org

Coupling Reagents : For direct amidation of carboxylic acids, coupling reagents are frequently employed. A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing various carboxylic acids with an amine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is highly effective for forming amide bonds under mild conditions.

Synthetic Routes for Difluorobenzamide Scaffolds and Derivatives

The 2,5-difluorobenzamide (B1297545) scaffold is a key structural component. The synthesis typically begins with a correspondingly substituted benzoic acid. One established route to a related scaffold, 2,6-difluoro-3-(hexyloxy)benzoic acid, starts with the appropriate fluoro-substituted benzene derivative. mdpi.com The process involves a lithium-halogen exchange or direct lithiation at low temperatures (-78 °C) using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF), followed by quenching the resulting aryllithium intermediate with crushed dry ice (solid CO₂). mdpi.com This carboxylation step yields the desired difluorobenzoic acid derivative after an acidic workup. mdpi.com

Once the 2,5-difluorobenzoic acid is obtained, it can be converted into the this compound via the methods described in section 2.3.3, such as activation with EDCI/HOBt and subsequent reaction with tert-butylamine. nih.gov The 2,6-difluorobenzamide (B103285) motif, a structural isomer, is recognized for its importance as a scaffold in the development of FtsZ inhibitors, which are a class of antibacterial agents. mdpi.comresearchgate.netnih.gov

Advanced Protective Group Chemistry for tert-Butyl Amines (e.g., Boc-Protected Amines)

In complex syntheses, it is often necessary to temporarily protect amine functionalities. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group used in modern organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. jk-sci.comfishersci.co.uknih.gov

Boc-Protection: The protection of a tert-butyl amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comchemistrysteps.com The reaction is versatile and can be performed under various conditions, often with a base such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP) in solvents like tetrahydrofuran (THF), water, or acetonitrile. jk-sci.comfishersci.co.ukwikipedia.org The process is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.comchemistrysteps.com

Boc-Deprotection: The removal of the Boc group is generally accomplished using strong acids. nih.govwikipedia.org A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk Alternatively, hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) is also effective. fishersci.co.ukwikipedia.org The deprotection mechanism is initiated by protonation of the carbonyl oxygen, leading to the elimination of carbon dioxide and the stable tert-butyl cation, which regenerates the free amine. jk-sci.comchemistrysteps.com

Below is an interactive table summarizing the common conditions for Boc-group manipulation.

| Transformation | Common Reagents | Typical Solvents | Mechanism Highlights | Citations |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP, NaOH) | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water | Nucleophilic attack of the amine on Boc₂O, loss of tert-butoxide and CO₂. | jk-sci.com, wikipedia.org, fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol, Dioxane, Ethyl Acetate | Acid-catalyzed cleavage, formation of a stable tert-butyl cation and carbamic acid, which decarboxylates. | jk-sci.com, wikipedia.org, chemistrysteps.com, fishersci.co.uk |

| Selective Deprotection | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups while leaving primary ones intact. | jk-sci.com |

| Selective Deprotection | Montmorillonite K10 clay | 1,2-Dichloroethane | Selectively cleaves aromatic N-Boc groups while leaving aliphatic ones intact. | jk-sci.com |

Mechanistic Investigations of Reactions Involving N Tert Butyl 2,5 Difluorobenzamide Analogues

Elucidation of Reaction Pathways through Spectroscopic Techniques

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real time without the need for sample extraction. nih.gov This method allows for the continuous tracking of the concentrations of reactants, intermediates, and products by observing their characteristic vibrational frequencies in the infrared spectrum. mt.commt.com For reactions involving benzamide (B126) analogues, in situ FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks. For example, in an amide formation reaction, the consumption of a carboxylic acid can be observed by the decrease in the intensity of the carbonyl stretch (around 1730 cm⁻¹), while the formation of the amide product is indicated by the appearance of its characteristic carbonyl peak (around 1674 cm⁻¹). mt.com

This real-time data acquisition enables the determination of reaction kinetics, the identification of reaction endpoints, and the detection of transient intermediates that might be missed by traditional offline analysis. mt.commdpi.com The ability to monitor reactions under actual process conditions makes in situ FTIR an invaluable tool for process development and optimization, ensuring safety and efficiency. mt.com

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|

| Carboxylic Acid (C=O) | ~1730 | Monitors consumption of acid reactant. mt.com |

| Acid Chloride (C=O) | ~1782 | Tracks formation and consumption of reactive intermediate. mt.com |

| Amide (C=O) | ~1674 | Monitors formation of the final product. mt.com |

| Aryl Diazonium Salt (N≡N⁺) | ~2260-2300 | Tracks formation and utilization of diazonium intermediates. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution, making it a cornerstone for mechanistic analysis. researchgate.net Various NMR techniques are employed to identify reaction intermediates and understand their connectivity and spatial relationships.

¹H and ¹⁹F NMR: These are fundamental techniques for tracking reactions involving fluorinated compounds. ¹⁹F NMR is particularly sensitive to the electronic environment around the fluorine atoms, providing a clear window into transformations occurring at or near the difluorobenzamide core.

Multidimensional NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC), especially ¹H–¹⁵N HMBC, are used to establish long-range connectivity between protons and nitrogen atoms. This is crucial for confirming the structure of amide-containing intermediates and products.

1D NOESY: One-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of different protons within a molecule, which can help elucidate the conformation of key intermediates or the stereochemistry of products.

By tracking NMR signals over time, researchers can obtain kinetic data and observe the formation and decay of transient species, thereby piecing together the reaction mechanism. researchgate.net

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the transition state of that step. dtu.dk This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step. nih.gov

In the context of transition metal-catalyzed C-H activation reactions involving benzamide analogues, KIE studies have been instrumental. For instance, in palladium-catalyzed C-H functionalization, a large primary KIE value often indicates that C-H bond cleavage is the turnover-limiting step in the catalytic cycle. dtu.dknih.gov Values for kH/kD in such reactions can range from moderate to large, providing insight into the nature of the C-H activation mechanism. For example, a KIE of 5.5 was observed in a palladium-catalyzed allylic C-H alkylation, strongly suggesting that the C-H bond is broken in the rate-determining transition state. dtu.dk Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step either before or after the rate-determining step. mit.edu

| Reaction Type | Catalyst System | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Allylic C-H Alkylation | Palladium | 5.5 | C-H bond cleavage is the rate-determining step. dtu.dk |

| Allylic C-H Acetoxylation | Palladium | 4.5 | C-H activation is the rate-determining step. dtu.dk |

| C-H Iodination | Palladium | 1.5 | C-H bond cleavage is likely not the sole rate-determining step. nih.gov |

| Intramolecular C-H Difluoroalkylation | Palladium | 1.01 (intermolecular) | C-H bond cleavage is not rate-determining; oxidative addition is likely the slow step. mit.edu |

Understanding Ligand Effects and Substrate Activation in Transition Metal Catalysis

In transition metal catalysis, ligands play a critical role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. numberanalytics.com Substrates like N-(tert-Butyl)-2,5-difluorobenzamide can themselves act as directing groups, coordinating to the metal center and positioning it for a specific C-H bond activation.

Analysis of Radical Intermediates and Single-Electron Transfer Processes in Fluorinated Systems

Radical fluorination represents a complementary approach to traditional nucleophilic and electrophilic fluorination methods. thieme-connect.com These reactions involve the generation of carbon-centered radicals which then react with a fluorine atom source. wikipedia.org The presence of fluorine atoms in a molecule can significantly influence its radical chemistry. Fluorinated radicals are highly reactive species whose stability and selectivity can be tuned by electronic and steric effects. numberanalytics.comnih.gov

Mechanistic investigations in this area often focus on identifying the radical intermediates and understanding the pathways of their formation, which frequently involve single-electron transfer (SET) processes. numberanalytics.com Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to directly observe radical species. Radical scavenger experiments, where a known radical trap like TEMPO is added to the reaction, can provide indirect evidence for the involvement of radical intermediates. nih.gov The development of photoredox catalysis has greatly expanded the scope of radical fluorination, using light to initiate SET processes under mild conditions, allowing for the generation of fluorinated radicals and their subsequent reactions. nih.govnumberanalytics.com

Application of Computational Chemistry for Mechanistic Delineation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. numberanalytics.com It provides insights into aspects of a reaction that are often difficult or impossible to observe experimentally, such as the precise structures of transition states and transient intermediates. princeton.edu

For reactions involving this compound analogues, computational studies can:

Model Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, comparing different possible mechanistic pathways, such as oxidative addition, electrophilic substitution, or concerted metalation-deprotonation (CMD). numberanalytics.compkusz.edu.cn The CMD mechanism, where C-H bond cleavage and C-metal bond formation occur in a single step with the assistance of a base (often a carboxylate ligand), is a commonly proposed pathway in palladium-catalyzed C-H activation and has been extensively studied computationally. pkusz.edu.cnacs.org

Calculate Activation Barriers: By calculating the energies of reactants, intermediates, transition states, and products, computational models can predict the activation barriers for each step. This helps to identify the rate-determining step and rationalize experimentally observed kinetics and selectivities. pkusz.edu.cn

Explain Ligand and Substituent Effects: Theoretical models can quantify the electronic and steric effects of different ligands and substituents (like the fluorine atoms on the benzamide ring), explaining their influence on reaction outcomes. acs.org

The synergy between computational modeling and experimental studies, such as KIE analysis and spectroscopic monitoring, provides a comprehensive understanding of the reaction mechanism. dtu.dkacs.org

Advanced Crystallographic Research on N Tert Butyl 2,5 Difluorobenzamide and Analogues

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific crystallographic study for N-(tert-Butyl)-2,5-difluorobenzamide is not available in the reviewed literature, extensive research on closely related analogues, such as di-tert-butyl-N′′-(2,6-difluorobenzoyl)phosphoric triamide, provides critical structural information. nih.gov The crystal structure of this analogue was determined using a benchtop CCD area-detector diffractometer, and the structure was solved by direct methods and refined by full-matrix least-squares on F². nih.govrsc.org Such analyses are fundamental for understanding the supramolecular architecture discussed in subsequent sections.

Table 1: Crystallographic Data for Di-tert-butyl-N′′-(2,6-difluorobenzoyl)phosphoric triamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₄F₂N₃O₂P |

| Molecular Weight (Mr) | 347.34 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.8142 (12) |

| b (Å) | 10.2886 (13) |

| c (Å) | 10.6091 (16) |

| α (°) | 117.171 (4) |

| β (°) | 98.636 (4) |

| γ (°) | 97.988 (3) |

| Volume (V) (ų) | 915.6 (2) |

| Z | 2 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from a study on a closely related analogue of this compound. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. In fluorinated benzamides, these interactions create complex supramolecular assemblies that are of significant interest in the field of crystal engineering.

Hydrogen bonds are among the most influential interactions in determining the structure of benzamide (B126) derivatives. ias.ac.in The amide group (–CONH–) is an excellent hydrogen bond donor (N–H) and acceptor (C=O), leading to the formation of robust intermolecular networks. rsc.org The classic N–H···O=C hydrogen bond is a recurring motif, often resulting in the formation of chains or dimers. mdpi.commdpi.com In the crystal structure of bis(benzamide-κO)dichloridozinc(II), both N—H⋯O and N—H⋯Cl hydrogen bonds are observed, creating an extended network. nih.gov

In analogues where the carbonyl oxygen is replaced by a phosphoryl group (P=O), similar N–H···O=P hydrogen bonds are formed. For instance, in di-tert-butyl-N′′-(2,6-difluorobenzoyl)phosphoric triamide, adjacent molecules are linked into an extended chain through a combination of N–H···O=P and N–H···O=C hydrogen bonds. nih.gov

Table 2: Hydrogen Bond Geometry in Di-tert-butyl-N′′-(2,6-difluorobenzoyl)phosphoric triamide

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| N1–H1N···O2ⁱ | 0.86 (1) | 1.96 (1) | 2.808 (2) | 172 (2) |

| N2–H2N···O1ⁱⁱ | 0.86 (1) | 2.22 (1) | 3.042 (2) | 160 (2) |

| N3–H3N···O1ⁱⁱ | 0.86 (1) | 2.22 (2) | 3.008 (2) | 152 (2) |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, -y, -z+1. D=donor, A=acceptor. nih.gov

C–H···π interactions, where a C–H bond points towards the electron-rich face of an aromatic ring, are also observed in fluorinated benzamide structures. mdpi.com These interactions, along with halogen bonds, play a role in the formation of layered or sheet-like architectures. mdpi.com

Polymorphism and Temperature-Induced Phase Transitions in tert-Butyl and Fluorobenzamide Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study, as different polymorphs can exhibit different physical properties. While no specific polymorphic studies on this compound were identified, research on related substituted N-salicylideneaniline derivatives has shown that polymorphism can affect their chromic properties. nih.gov

Furthermore, temperature-induced phase transitions are known to occur in crystals of tert-butyl derivatives. These transitions can be driven by changes in the dynamic disorder of the bulky tert-butyl groups. nih.gov For example, in certain di-tert-butyl-substituted compounds, a phase transition is observed between 150 K and 120 K. At higher temperatures, the tert-butyl group is disordered, but this disorder is resolved at lower temperatures, leading to a change in the crystal's unit cell parameters and symmetry. nih.gov Such transitions are often reversible and represent a dynamic aspect of the crystalline state. kuleuven.be

Charge Density Analysis and Experimental Electron Density Studies

Experimental electron density studies, derived from high-resolution single-crystal X-ray diffraction data, provide profound insights into the nature of chemical bonds and intermolecular interactions. nih.govnih.gov By mapping the distribution of electrons throughout the crystal, one can analyze the topological properties of the electron density to characterize and quantify interactions like hydrogen bonds and halogen bonds. amanote.com

This technique allows for the visualization of features such as lone pairs and the polarization of atoms involved in bonding. For fluorinated organic molecules, charge density analysis can experimentally quantify the effect of electron-withdrawing fluorine atoms on the electronic structure of the molecule. While a specific charge density study for this compound is not available, such studies on related fluorinated compounds and amides are crucial for a deeper, quantitative understanding of the bonding and intermolecular forces that govern their crystal structures.

Structural Studies at Variable Temperatures (e.g., Low-Temperature Crystallography)

The study of crystalline structures at non-ambient temperatures, particularly low temperatures, is a critical aspect of advanced crystallographic research. Such investigations provide profound insights into the subtle structural changes, phase transitions, and thermal motion of molecules within the crystal lattice. While specific variable-temperature crystallographic data for this compound are not extensively available in the public domain, the principles and potential findings can be effectively illustrated by examining closely related analogues, such as fluorinated benzamides.

Low-temperature crystallography is instrumental in reducing the thermal vibrations of atoms, which often leads to more precise and detailed structural models. This enhanced resolution allows for a more accurate determination of bond lengths, angles, and the conformation of the molecule. Furthermore, cooling a crystal can sometimes "trap" conformational isomers or reveal the existence of temperature-dependent polymorphism, where a compound can exist in different crystalline forms.

For benzamides and their fluorinated derivatives, temperature variations can influence the intricate network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. Changes in temperature can lead to anisotropic thermal expansion of the unit cell, where the cell dimensions change differently along different crystallographic axes. These changes are a direct consequence of the nature and strength of the intermolecular forces at play.

Case Study: Fluorinated Benzamide Analogues

Research on fluorinated benzamides and their solid solutions has demonstrated the utility of variable-temperature X-ray diffraction. For instance, studies on solid solutions of benzamide and 2-fluorobenzamide (B1203369) have utilized powder X-ray diffraction (PXRD) at temperatures as low as 100 K to investigate their phase behavior and structural stability. nih.gov These experiments reveal that even small changes in composition and temperature can lead to significant changes in the crystalline phase.

In the absence of specific data for this compound, we can hypothesize the expected outcomes of low-temperature crystallographic studies based on the behavior of its analogues. A decrease in temperature would likely lead to a contraction of the unit cell volume. The extent of this contraction along the a, b, and c axes would provide information about the rigidity of the crystal packing in different directions. It could also be anticipated that the precision of the atomic coordinates would improve, allowing for a more detailed analysis of the intramolecular geometry and the intermolecular interactions, such as N-H···O hydrogen bonds and potential C-H···F interactions.

The Cambridge Structural Database (CSD) is a vital repository for crystallographic data, containing a vast number of structures of fluorinated benzamides determined at various temperatures. mdpi.comdcu.ie Analysis of this data for analogous compounds reveals trends in how temperature affects their crystal structures. For example, a search of the CSD for fluorinated N-tert-butyl-benzamide analogues would be a logical step in predicting the low-temperature behavior of this compound.

To illustrate the type of data obtained from such studies, the following interactive table presents hypothetical crystallographic parameters for an analogue at room temperature and at a low temperature. This demonstrates the typical changes observed.

| Parameter | Room Temperature (293 K) | Low Temperature (100 K) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 10.5 | 10.3 |

| b (Å) | 9.8 | 9.6 |

| c (Å) | 12.1 | 11.9 |

| β (°) | 95.0 | 94.5 |

| Volume (ų) | 1230 | 1180 |

Note: The data in this table is illustrative and based on typical observations for organic molecules upon cooling. It does not represent experimental data for this compound.

The detailed research findings from low-temperature crystallographic studies on this compound, when they become available, will be invaluable for a comprehensive understanding of its solid-state properties. Such studies will not only elucidate the precise molecular and crystal structure but also provide a deeper understanding of the intermolecular forces that govern its self-assembly in the solid state.

Molecular Interactions in N Tert Butyl 2,5 Difluorobenzamide Systems

Intra- and Intermolecular Forces Governing Molecular Conformation and Self-Assembly in the Solid State and Solution

The three-dimensional structure and packing of N-(tert-Butyl)-2,5-difluorobenzamide are governed by a hierarchy of intra- and intermolecular forces. In the solid state, the crystal packing is a result of the optimization of various non-covalent interactions to achieve the lowest energy state.

Intramolecular Interactions: The primary intramolecular feature is the torsional angle between the plane of the 2,5-difluorophenyl ring and the amide plane. Studies on analogous 2,6-difluorobenzamides have shown that the presence of ortho-fluorine substituents induces a non-planar conformation. nih.gov This deviation from planarity is a result of steric repulsion between the fluorine atom at the C2 position and the carbonyl oxygen of the amide group. This contrasts with non-fluorinated benzamides which often exhibit a more planar conformation to maximize amide-aryl π-conjugation. nih.gov

Intermolecular Interactions: In the solid state, self-assembly is driven by a combination of hydrogen bonds and weaker interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Consequently, N-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal lattice, often leading to the formation of one-dimensional chains or tapes. mdpi.comresearchgate.net

In solution, the molecule possesses greater conformational flexibility. The equilibrium between different conformers will be solvent-dependent, influenced by the polarity and hydrogen-bonding capabilities of the solvent. While the intrinsic preference for a non-planar conformation due to the ortho-fluorine is likely to persist, the specific dihedral angle and the orientation of the tert-butyl group may vary. Intermolecular interactions with solvent molecules will compete with the forces that drive self-assembly in the solid state.

Role of Fluorine in Directing Specific Non-Covalent Interactions

The two fluorine substituents on the phenyl ring are not mere passive decorations; they actively participate in and direct a range of specific non-covalent interactions that are crucial for the molecular recognition and self-assembly processes of this compound. The high electronegativity and low polarizability of fluorine give rise to a unique set of interactions. rsc.org

One of the most significant roles of the fluorine atoms is their participation in hydrogen bonds. While the C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen, C-H···F-C interactions are frequently observed in the crystal structures of fluorinated organic molecules. researchgate.net These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice.

Furthermore, fluorine can engage in halogen bonding, where the electropositive crown on the fluorine atom (σ-hole) can interact with a nucleophile. researchgate.netrsc.org However, in the context of the electron-rich aromatic ring, the fluorine atoms are more likely to act as the negative end of a dipole.

Perhaps more uniquely, fluorine atoms can participate in C-F···C=O interactions, where the fluorine atom interacts with the electrophilic carbon of a carbonyl group. nih.govresearchgate.net This type of interaction has been identified as a significant force in the stabilization of certain protein-ligand complexes and molecular crystals. researchgate.net The presence of two fluorine atoms in this compound increases the probability of such interactions occurring.

Additionally, fluorine substitution can modulate the π-system of the benzene (B151609) ring, influencing its ability to participate in π-π stacking and C-H···π interactions. The electron-withdrawing nature of fluorine can create a quadrupole moment on the aromatic ring that favors specific orientations in stacking arrangements. F···F contacts and C-F···π interactions are also possible, further diversifying the portfolio of non-covalent forces at play. rsc.orgacs.org

The table below summarizes the types of non-covalent interactions involving fluorine that are likely to be present in this compound systems.

| Interaction Type | Description | Typical Energy (kcal/mol) |

| C-H···F | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | 0.5 - 1.5 |

| C-F···C=O | An interaction between a fluorine atom and the carbonyl carbon. | 0.8 - 1.5 researchgate.net |

| C-F···π | An interaction between a fluorine atom and the face of an aromatic ring. | 0.5 - 2.5 acs.org |

| F···F | A contact between two fluorine atoms, which can be either attractive or repulsive. | -0.2 to +0.5 |

Stereochemical Aspects of the tert-Butyl Group in Directing Molecular Interactions and Conformation

In the context of the amide bond, the tert-butyl group can influence the cis/trans equilibrium. For N-substituted amides, the trans conformation is generally favored. The steric bulk of the tert-butyl group is expected to strongly disfavor the cis conformation, thereby locking the amide bond in a trans geometry. nih.gov This has significant implications for the relative orientation of the N-H bond, which is a primary hydrogen bond donor.

The conformational space available to the molecule is also significantly shaped by the tert-butyl group. The rotation around the bond connecting the nitrogen to the tert-butyl carbon will be restricted. This, in combination with the non-planar arrangement of the difluorobenzamide moiety, leads to a well-defined three-dimensional molecular structure. The specific orientation of the tert-butyl group can either shield a face of the molecule from intermolecular interactions or present its C-H groups for hydrogen bonding.

The influence of the tert-butyl group is summarized in the following table:

| Aspect | Influence of the tert-Butyl Group |

| Amide Conformation | Strongly favors the trans isomer due to steric hindrance. nih.gov |

| Crystal Packing | Can disrupt efficient π-π stacking; C-H groups can participate in weak hydrogen bonds. nih.gov |

| Molecular Shape | Restricts rotational freedom, leading to a more defined three-dimensional conformation. chemrxiv.org |

| Self-Assembly | Can prevent close molecular aggregation. rsc.org |

Solvation Effects on Molecular Interactions and Conformation

In solution, the molecular interactions and conformational preferences of this compound are significantly influenced by the surrounding solvent molecules. The balance between intramolecular and intermolecular forces observed in the solid state is altered by solute-solvent interactions.

The nature of the solvent plays a critical role. In polar protic solvents, such as alcohols or water, the solvent molecules can act as hydrogen bond donors and acceptors. These solvent molecules will compete with the amide groups for hydrogen bonding, potentially disrupting the N-H···O=C interactions that drive self-assembly in the solid state. The solubility of the compound will be dependent on the favorability of these solute-solvent interactions.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent can accept hydrogen bonds from the amide N-H group. This can lead to the formation of specific solute-solvent complexes, which will influence the conformational equilibrium of the molecule. The non-planar conformation of the difluorobenzamide moiety is likely to be maintained, but the degree of rotation around the aryl-carbonyl bond may be modulated by the solvent environment. researchgate.net

In nonpolar solvents, such as hexane (B92381) or toluene, solute-solute interactions are likely to be more dominant. In such environments, there may be a greater tendency for the molecules to form dimers or larger aggregates through the intermolecular forces observed in the solid state, such as N-H···O hydrogen bonds and C-H···F interactions.

Computational Analysis of Intermolecular Interaction Energies

Computational chemistry provides a powerful tool for quantifying the various intermolecular interactions that stabilize the structure of this compound. Methods such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) can be employed to calculate the interaction energies of molecular dimers and clusters, and to decompose these energies into physically meaningful components. rsc.orgrjptonline.orgeurjchem.comresearchgate.net

A typical computational analysis would involve identifying the primary interaction motifs from a hypothetical or experimentally determined crystal structure. For each motif, the interaction energy between a pair of molecules can be calculated. For instance, the strength of the N-H···O=C hydrogen bond can be quantified, as can the contributions of weaker C-H···F and π-π stacking interactions.

SAPT is particularly useful as it provides a breakdown of the total interaction energy into electrostatic, exchange, induction, and dispersion components. acs.org This allows for a deeper understanding of the nature of the forces at play. For example, hydrogen bonds are primarily electrostatic and induction in nature, while π-π stacking is dominated by dispersion forces.

The following table presents hypothetical but representative interaction energy data for a dimer of this compound, based on values reported for similar systems in the literature. mdpi.comresearchgate.net The data illustrates the relative strengths of the different types of interactions.

| Dimer Configuration | Dominant Interaction Type | Total Interaction Energy (kcal/mol) | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) |

| Head-to-tail | N-H···O=C Hydrogen Bond | -7.5 | -9.0 | +8.0 | -2.5 | -4.0 |

| Offset Stacked | π-π Stacking & C-H···F | -4.0 | -2.5 | +5.0 | -1.0 | -5.5 |

| T-shaped | C-H···π | -2.5 | -1.5 | +3.0 | -0.5 | -3.5 |

These computational analyses are invaluable for rationalizing observed crystal structures and for predicting the self-assembly behavior of the molecule. They can also aid in the design of new materials with desired properties by providing insight into how modifications to the molecular structure will affect the intermolecular interaction landscape.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability (e.g., Green Chemistry Principles)

The synthesis of complex amides is a cornerstone of the pharmaceutical and chemical industries. However, traditional methods often rely on harsh reagents and generate significant waste. The future synthesis of N-(tert-Butyl)-2,5-difluorobenzamide and its analogs will likely pivot towards greener, more sustainable methodologies that prioritize efficiency, safety, and atom economy.

Key green chemistry approaches applicable to benzamide (B126) synthesis include:

Solvent-Free and Catalyst-Free Conditions: Research has demonstrated the successful N-benzoylation of amines using vinyl benzoate (B1203000) under solvent- and catalyst-free conditions at room temperature. tandfonline.comtandfonline.com This approach, which simplifies product isolation through crystallization, represents a significant step forward in sustainable amide bond formation. tandfonline.com

Catalytic Condensation: Boric acid-catalyzed condensation reactions offer a green alternative to methods using coupling reagents, generating only water as a byproduct and facilitating easier product workup. walisongo.ac.id

Use of Benign Solvents: Deep eutectic solvents (DES), which can act as both the reaction medium and reagent, provide a selective and sustainable method for synthesizing related heterocyclic structures like benzimidazoles, suggesting their potential utility in benzamide synthesis. nih.gov

Advanced Fluorination Techniques: To incorporate the difluoro-aromatic motif sustainably, future routes may avoid hazardous per- and polyfluoroalkyl substances (PFAS). Recent advancements show promise in using simple fluoride (B91410) salts, like caesium fluoride, as the fluorine source, offering an environmentally friendlier option. sciencedaily.com

Electrochemical Methods: Anodic oxidation of precursor molecules, such as oxamic acids, in the presence of a fluoride source like Et₃N·3HF, presents a robust and scalable method to form related fluorinated motifs like carbamoyl (B1232498) fluorides. nih.gov This electrochemical approach avoids harsh chemical oxidants and can be adapted for continuous flow synthesis.

Table 1: Comparison of Synthetic Principles for Benzamide Formation

| Principle | Traditional Method (e.g., Acid Chloride) | Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Reagents | Oxalyl chloride, thionyl chloride | Vinyl benzoate, Boric acid | Avoids toxic and corrosive reagents. tandfonline.comwalisongo.ac.id |

| Byproducts | HCl, SO₂, CO, CO₂ | Water, Acetaldehyde | Generates benign or easily removable byproducts. tandfonline.comwalisongo.ac.id |

| Solvents | Dichloromethane (B109758), Toluene | Solvent-free, Deep Eutectic Solvents | Reduces solvent waste and associated hazards. tandfonline.comnih.gov |

| Energy | Often requires heating | Room temperature | Lower energy consumption. tandfonline.com |

| Atom Economy | Low to moderate | High | Maximizes incorporation of reactant atoms into the final product. walisongo.ac.id |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies and Molecular Dynamics

A deeper understanding of the reaction mechanisms and molecular dynamics of this compound is crucial for optimizing its synthesis and predicting its behavior. Advanced spectroscopic techniques that allow for real-time, in-situ analysis are poised to provide these insights.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ enable the continuous monitoring of reactions, allowing for the identification of transient intermediates and the tracking of reactant consumption and product formation in real-time. mt.com This is particularly valuable for optimizing reaction conditions and ensuring process safety, especially in reactions involving reactive intermediates. mt.comyoutube.com

Real-Time and Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. The development of flow NMR (ReactNMR) setups allows for the continuous monitoring of reaction mixtures, providing detailed kinetic data and mechanistic insights into complex reaction cascades. acs.orgyoutube.com This is particularly useful for fluorinated compounds, where ¹⁹F NMR can be used simultaneously with ¹H NMR to provide complementary data streams. youtube.com Furthermore, NMR is instrumental in studying the fundamental molecular dynamics of amides, such as the restricted rotation around the C-N bond, which is a key determinant of their conformational properties. nanalysis.com

Two-Dimensional Infrared (2D IR) Spectroscopy: This advanced vibrational spectroscopy technique offers enhanced structural resolution by spreading spectra across two frequency dimensions. While heavily utilized in protein analysis to study the amide I backbone vibration, its principles are applicable to other polyamide systems. nih.gov 2D IR can reveal couplings between different vibrational modes, providing detailed information on molecular structure, conformation, and dynamics on a picosecond timescale. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Predictions for Benzamide Systems

Reaction Yield Prediction: Machine learning (ML) models are being developed to predict the yields of chemical reactions. For amide bond formation, ML algorithms can be trained on large datasets of reactions, incorporating information about reactants, reagents, and conditions, to forecast the success of new synthetic routes. nih.govaiche.org However, the accuracy of these predictions is highly dependent on the quality and diversity of the training data, highlighting the need for comprehensive datasets that include both successful and unsuccessful reaction outcomes. aiche.org

Property Prediction: AI can be used to build quantitative structure-property relationship (QSPR) models. By analyzing the molecular structures of a range of polyamides, for instance, ML models can predict key physical properties such as glass transition temperature, melting temperature, and density. mdpi.com Such models could be applied to this compound to estimate its properties before synthesis.

Generative Models for Molecular Design: AI can go beyond prediction to generate novel molecular structures with desired properties. Generative models can explore vast chemical space to design new benzamide derivatives tailored for specific applications, such as possessing high binding affinity to a biological target or specific material characteristics. alliedacademies.org The integration of AI with quantum mechanics (AIQM) is leading to tools that can perform simulations with high accuracy and speed, deepening the understanding of physicochemical processes and enabling the design of better materials and drugs. rsc.orgresearchgate.netyoutube.com

Table 2: Applications of AI/ML in Benzamide Research

| Application Area | Machine Learning Technique | Potential Impact for this compound |

|---|---|---|

| Synthesis Planning | Neural Networks, Ensemble Methods (e.g., Random Forest) | Prediction of optimal reaction conditions and yield for novel synthetic routes. nih.gov |

| Property Prediction | Linear Regression, Support Vector Machines, Random Forest | In-silico estimation of physical, chemical, and electronic properties. mdpi.com |

| Materials/Drug Discovery | Deep Learning, Generative Adversarial Networks (GANs) | Design of new derivatives with tailored properties for specific applications. alliedacademies.org |

| Mechanistic Understanding | AI-enhanced Quantum Mechanics (AIQM) | Faster and more accurate simulation of reaction pathways and molecular dynamics. researchgate.net |

Exploration of Solid-State Reactivity and Functional Materials Derived from Difluorobenzamides

The solid-state properties of organic molecules are dictated by their crystal packing, which in turn influences their physical characteristics and reactivity. The field of crystal engineering seeks to control these arrangements to create functional materials.

Control of Crystal Packing: Fluorine substitution is a powerful tool in crystal engineering. Introducing fluorine atoms onto a benzamide ring can fundamentally alter intermolecular interactions (such as C-H···F and F···F contacts) and suppress the structural disorder that is common in benzamide crystals. acs.org This leads to more ordered and predictable solid-state structures, which is essential for the rational design of materials with specific properties.

Polymorphism and Morphology: Benzamide itself is a classic example of a polymorphic compound, capable of existing in different crystal forms with distinct properties. researchgate.netnih.gov The study of how substituents like the tert-butyl group and fluorine atoms influence the polymorphic landscape of this compound could lead to the discovery of new crystalline phases with unique characteristics. Furthermore, understanding the factors that control crystal morphology, such as the formation of twisted or helicoidal crystals observed in benzamide, is crucial for materials processing. researchgate.netnih.gov

Development of Functional Polymers: Fluorinated polyamides are a class of high-performance materials known for their thermal stability, chemical resistance, and specific optical properties like high transparency. mdpi.com Difluorobenzamides can serve as key monomers in the synthesis of novel polymers. The specific 2,5-difluoro substitution pattern, combined with the bulky tert-butyl group, could be exploited to create polymers with tailored solubility, processability, and performance characteristics for advanced applications.

Application of this compound as a Chemical Probe in Materials Science or Catalyst Design

A chemical probe is a small molecule used to study and manipulate a biological or chemical system. The distinct electronic and steric properties of this compound make it a candidate for development as a specialized probe.

Probing Intermolecular Interactions: The fluorinated benzene (B151609) ring can act as a sensitive probe for non-covalent interactions. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it an excellent tool for studying interactions within a material or at a catalyst's active site.

Building Block for Advanced Materials: As a derivative of fluorobenzamide, the compound can be used as a building block for creating polymers and resins with enhanced thermal stability and chemical resistance. chemimpex.com Its specific structure could impart unique properties to these materials, allowing it to function as a probe within the material itself to report on local environmental changes.

Ligand in Catalyst Design: The amide and fluoro-aromatic moieties offer potential coordination sites for metal centers. The unique steric hindrance provided by the tert-butyl group and the electronic influence of the fluorine atoms could be leveraged in the design of novel ligands for transition metal catalysis. nih.gov Such ligands could create a specific chiral environment or tune the electronic properties of the metal center, influencing the selectivity and activity of catalytic transformations, including enantioselective fluorination reactions. acs.org

Q & A

Q. What are the established synthetic routes for N-(tert-Butyl)-2,5-difluorobenzamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves amidation between 2,5-difluorobenzoyl chloride and tert-butylamine. Key steps include:

- Coupling Reaction : Use a base like triethylamine in anhydrous dichloromethane to deprotonate tert-butylamine and facilitate nucleophilic attack on the acyl chloride .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 2,5-difluorobenzoyl chloride, tert-butylamine, DCM, 0°C → RT | 65–75 | ≥95% |

| Workup | NaHCO₃ wash, MgSO₄ drying | — | — |

| Purification | Column chromatography (EtOAc:Hexane = 1:3) | 60–70 | ≥98% |

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and aromatic protons (split by fluorine coupling) . ¹⁹F NMR identifies substituent positions (e.g., 2,5-difluoro pattern) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect by-products .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion [M+H]⁺ at m/z 254.1224 (calculated for C₁₁H₁₃F₂NO) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

Methodological Answer:

- Solubility : Soluble in DCM, THF, and DMSO; sparingly soluble in water. Prepare stock solutions in DMSO (10–50 mM) for biological assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological interactions of this compound with target enzymes or receptors?

Methodological Answer:

- Fluorescence-Based Assays : Measure binding affinity using fluorescence polarization (FP) or Förster resonance energy transfer (FRET) with labeled targets (e.g., ATP-binding cassette transporters) .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and monitor real-time binding kinetics (KD, kon/koff) .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, focusing on fluorine’s electronegativity and tert-butyl’s steric effects .

Q. Table 2: Example Experimental Parameters for SPR

| Parameter | Value |

|---|---|

| Immobilized Protein | ABCA1 (10 µg/mL in acetate buffer, pH 5.0) |

| Ligand Concentration Range | 0.1–100 µM |

| Flow Rate | 30 µL/min |

| Regeneration Buffer | 10 mM glycine-HCl (pH 2.5) |

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Purity Validation : Re-analyze compound batches via HPLC and ¹⁹F NMR to exclude impurities (e.g., residual acyl chloride) .

- Assay Standardization : Compare results under identical conditions (e.g., pH 7.4 buffer, 37°C, 1% DMSO) .

- Orthogonal Assays : Confirm activity using both cell-based (e.g., cholesterol efflux assay) and cell-free (e.g., enzymatic inhibition) systems .

Q. What computational methods are suitable for predicting the reactivity or binding modes of this compound in drug discovery contexts?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by fluorine .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational stability .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptor at fluorine, hydrophobic tert-butyl) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.